Cas no 2098129-53-2 (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide)

7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide is a fluorinated heterocyclic compound featuring a benzoxazepine core with a carboximidamide functional group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The fluorine substitution enhances metabolic stability and bioavailability, while the carboximidamide moiety offers versatile reactivity for further derivatization. Its rigid fused-ring system contributes to selective binding interactions, particularly in targeting central nervous system (CNS) receptors or enzymes. The compound’s well-defined scaffold is advantageous for developing pharmacologically active agents with improved potency and selectivity. Suitable for research applications, it serves as a key building block in the synthesis of novel therapeutic candidates.
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide structure
2098129-53-2 structure
Product Name:7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide
CAS No:2098129-53-2
MF:C10H12FN3O
MW:209.220185279846
CID:5729069
PubChem ID:121201803
Update Time:2025-11-01

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide
    • F1907-5560
    • 7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboximidamide
    • AKOS026709963
    • 2098129-53-2
    • 1,4-Benzoxazepine-4(5H)-carboximidamide, 7-fluoro-2,3-dihydro-
    • Inchi: 1S/C10H12FN3O/c11-8-1-2-9-7(5-8)6-14(10(12)13)3-4-15-9/h1-2,5H,3-4,6H2,(H3,12,13)
    • InChI Key: IPRWHCKGOVXUHD-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)CN(C(=N)N)CCO2

Computed Properties

  • Exact Mass: 209.09644018g/mol
  • Monoisotopic Mass: 209.09644018g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 62.3Ų

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Predicted)
  • Boiling Point: 335.2±52.0 °C(Predicted)
  • pka: 12.82±0.20(Predicted)

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide Pricemore >>

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Additional information on 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide

Comprehensive Overview of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide (CAS No. 2098129-53-2)

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide (CAS No. 2098129-53-2) is a fluorinated heterocyclic compound with a unique oxazepine-carboximidamide backbone. This molecule has garnered significant attention in pharmaceutical and medicinal chemistry due to its structural resemblance to bioactive scaffolds. The presence of a fluoro substituent enhances its metabolic stability and binding affinity, making it a promising candidate for drug discovery. Researchers are particularly interested in its potential applications in central nervous system (CNS) disorders, given its ability to modulate neurotransmitter pathways.

In recent years, the demand for fluorinated heterocycles like 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide has surged, driven by their versatility in drug design. The compound's oxazepine core is known for its conformational flexibility, which allows it to interact with diverse biological targets. This property aligns with current trends in precision medicine, where tailored molecular structures are essential for targeting specific disease mechanisms. Additionally, the carboximidamide moiety offers opportunities for further derivatization, enabling the development of novel analogs with improved pharmacokinetic profiles.

The synthesis of CAS No. 2098129-53-2 involves multi-step organic transformations, including cyclization and fluorination reactions. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to optimize yield and purity. These methods are particularly relevant in the context of green chemistry, a growing focus area for researchers aiming to reduce environmental impact. The compound's characterization typically employs NMR spectroscopy, mass spectrometry, and X-ray crystallography, ensuring rigorous quality control for preclinical studies.

From a therapeutic perspective, 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide has shown promise in preliminary in vitro and in vivo studies. Its mechanism of action is hypothesized to involve modulation of G-protein-coupled receptors (GPCRs), a key target class in neuropharmacology. This aligns with the increasing interest in GPCR-targeted therapies for conditions like anxiety, depression, and neurodegenerative diseases. The compound's blood-brain barrier (BBB) permeability further enhances its potential for CNS applications, a hot topic in contemporary drug development.

Beyond its pharmaceutical relevance, CAS No. 2098129-53-2 is also a subject of interest in computational chemistry. Molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies have been conducted to predict its binding modes and optimize its scaffold. These approaches are integral to modern drug repurposing strategies, which seek to identify new uses for existing compounds. The integration of artificial intelligence (AI) in drug discovery has further accelerated research on such molecules, addressing common search queries like "AI in medicinal chemistry" or "computational drug design."

In summary, 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide represents a compelling case study in the intersection of structural innovation and therapeutic potential. Its fluorinated oxazepine core and versatile carboximidamide group position it as a valuable tool for addressing unmet medical needs. As research progresses, this compound may emerge as a cornerstone in the development of next-generation small-molecule therapeutics, reflecting the dynamic evolution of chemical biology and pharmacology.

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